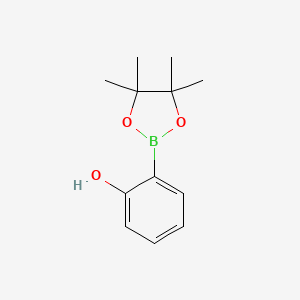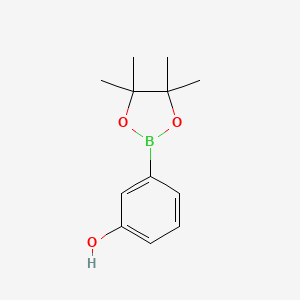
2-フルオロ-6-メトキシベンジルブロミド
説明
2-Fluoro-6-methoxybenzyl bromide is an organic compound with the molecular formula C8H8BrFO. It is a fluorinated benzyl bromide derivative, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and functional group compatibility .
科学的研究の応用
2-Fluoro-6-methoxybenzyl bromide has a wide range of applications in scientific research:
作用機序
Target of Action
2-Fluoro-6-methoxybenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo reactions such as the Suzuki–Miyaura coupling .
Mode of Action
This compound acts as an electrophile, reacting with nucleophilic organic groups in a process known as transmetalation . In the Suzuki–Miyaura coupling, the bromide group in 2-Fluoro-6-methoxybenzyl bromide is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Biochemical Pathways
The main pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The primary result of the action of 2-Fluoro-6-methoxybenzyl bromide is the formation of new organic compounds via the Suzuki–Miyaura coupling reaction . The specific molecular and cellular effects would depend on the compounds being synthesized.
Action Environment
The efficacy and stability of 2-Fluoro-6-methoxybenzyl bromide can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base .
生化学分析
Biochemical Properties
2-Fluoro-6-methoxybenzyl bromide is involved in reactions at the benzylic position, including free radical bromination and nucleophilic substitution . It interacts with various enzymes and proteins during these reactions .
Cellular Effects
Benzylic halides, a group to which this compound belongs, typically react via SN1 or SN2 pathways, influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of 2-Fluoro-6-methoxybenzyl bromide involves the formation of a succinimidyl radical, which removes a hydrogen atom to form succinimide . This reaction pathway is typical of benzylic halides .
Metabolic Pathways
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-6-methoxybenzyl bromide can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-6-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-6-methoxybenzyl bromide may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Fluoro-6-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-fluoro-6-methoxybenzyl azide, 2-fluoro-6-methoxybenzyl thiocyanate, and 2-fluoro-6-methoxybenzyl ether.
Oxidation: Products include 2-fluoro-6-methoxybenzaldehyde and 2-fluoro-6-methoxybenzoic acid.
Reduction: The primary product is 2-fluoro-6-methoxybenzyl alcohol.
類似化合物との比較
Similar Compounds
2-Fluoro-6-methoxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-6-methoxybenzyl iodide: Similar structure but with an iodine atom instead of bromine.
2-Fluoro-6-methoxybenzyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-Fluoro-6-methoxybenzyl bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluorine and methoxy groups can enhance its utility in various synthetic applications, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2-(bromomethyl)-1-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFBCBTHHTDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381385 | |
| Record name | 2-Fluoro-6-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500912-17-4 | |
| Record name | 2-Fluoro-6-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





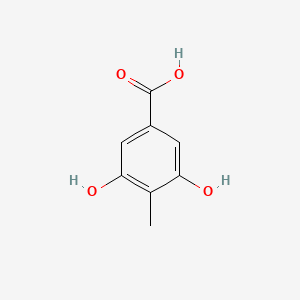
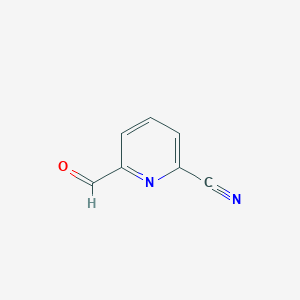

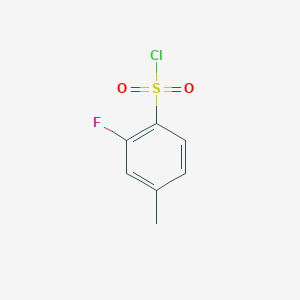


![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)

